Cas no 183170-90-3 (1-benzyloxynaphthalene-4-boronic acid)

1-Benzyloxynaphthalene-4-boronic acid is a specialized boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthetic organic chemistry. The benzyloxy substituent enhances solubility in organic solvents, facilitating its use in homogeneous reaction conditions. This compound exhibits stability under typical coupling conditions while maintaining high reactivity with aryl halides, enabling efficient construction of biaryl systems. Its naphthalene backbone provides rigidity, which can be advantageous in designing conjugated materials or pharmaceutical intermediates. The boronic acid moiety allows for selective functionalization, making it a versatile building block in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to preserve reactivity.
1-benzyloxynaphthalene-4-boronic acid structure
183170-90-3 structure
商品名:1-benzyloxynaphthalene-4-boronic acid
CAS番号:183170-90-3
MF:C17H15BO3
メガワット:278.1102
MDL:MFCD08701761
CID:1080307
PubChem ID:10660193

1-benzyloxynaphthalene-4-boronic acid 化学的及び物理的性質

名前と識別子

    • 1-benzyloxynaphthalene-4-boronic acid
    • AKOS004114795
    • (4-phenylmethoxynaphthalen-1-yl)boronic Acid
    • SCHEMBL5833209
    • 4-(Benzyloxy)naphthalene-1-boronic Acid
    • MFCD08701761
    • DS-021504
    • CS-0173813
    • 4-(benzyloxy)naphthalen-1-ylboronic acid
    • [4-(benzyloxy)naphthalen-1-yl]boronic acid
    • SY317272
    • E90160
    • (4-(benzyloxy)naphthalen-1-yl)boronicacid
    • 183170-90-3
    • (4-(benzyloxy)naphthalen-1-yl)boronic acid
    • MDL: MFCD08701761
    • インチ: InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2
    • InChIKey: HTNWPEUXFDDPFM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)B(O)O

計算された属性

  • せいみつぶんしりょう: 278.1114245g/mol
  • どういたいしつりょう: 278.1114245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

1-benzyloxynaphthalene-4-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB515547-5 g
1-Benzyloxynaphthalene-4-boronic acid
183170-90-3
5g
€603.30 2023-04-18
Aaron
AR00AOKM-5g
1-Benzyloxynaphthalene-4-boronic acid
183170-90-3 95%
5g
$444.00 2025-02-12
Ambeed
A1142363-5g
(4-(Benzyloxy)naphthalen-1-yl)boronic acid
183170-90-3 98%
5g
$492.0 2024-08-03
abcr
AB515547-10g
1-Benzyloxynaphthalene-4-boronic acid; .
183170-90-3
10g
€925.40 2025-03-19
A2B Chem LLC
AE97306-25g
1-benzyloxynaphthalene-4-boronic acid
183170-90-3 95%
25g
$1272.00 2024-04-20
abcr
AB515547-1 g
1-Benzyloxynaphthalene-4-boronic acid
183170-90-3
1g
€204.20 2023-04-18
Chemenu
CM537476-5g
(4-(Benzyloxy)naphthalen-1-yl)boronic acid
183170-90-3 95%+
5g
$491 2023-01-03
abcr
AB515547-5g
1-Benzyloxynaphthalene-4-boronic acid; .
183170-90-3
5g
€567.00 2025-03-19
A2B Chem LLC
AE97306-100g
1-benzyloxynaphthalene-4-boronic acid
183170-90-3 95%
100g
$3492.00 2024-04-20
A2B Chem LLC
AE97306-500mg
1-benzyloxynaphthalene-4-boronic acid
183170-90-3 97%
500mg
$121.00 2024-01-02

1-benzyloxynaphthalene-4-boronic acid 関連文献

1-benzyloxynaphthalene-4-boronic acidに関する追加情報

Recent Advances in the Application of 1-Benzyloxynaphthalene-4-boronic Acid (CAS: 183170-90-3) in Chemical Biology and Pharmaceutical Research

1-Benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural and functional properties. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds. Recent studies have highlighted its potential in drug discovery, targeted therapy, and diagnostic applications, making it a compound of significant interest in the scientific community.

One of the key areas of research involving 1-benzyloxynaphthalene-4-boronic acid is its application in the development of proteasome inhibitors. Proteasomes play a critical role in protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have utilized this boronic acid derivative to design and synthesize novel inhibitors that selectively target the proteasome's chymotrypsin-like activity. These inhibitors have shown promising results in preclinical studies, demonstrating enhanced efficacy and reduced off-target effects compared to existing therapies.

In addition to its role in proteasome inhibition, 1-benzyloxynaphthalene-4-boronic acid has been explored for its utility in carbohydrate recognition and sensing. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them ideal for detecting and quantifying sugars and glycoproteins. Recent advancements have leveraged this property to develop fluorescent sensors and biosensors for glucose monitoring, which could revolutionize diabetes management. The compound's stability and reactivity under physiological conditions further enhance its suitability for such applications.

Another exciting development is the use of 1-benzyloxynaphthalene-4-boronic acid in the synthesis of boron-containing drugs. Boron's unique properties, such as its ability to form stable covalent bonds with biological targets, have led to the development of boron-based therapeutics. Researchers have incorporated this boronic acid derivative into drug candidates for treating infections, inflammation, and cancer. For instance, its incorporation into antibiotic scaffolds has resulted in compounds with improved bioavailability and resistance profiles, addressing some of the challenges posed by multidrug-resistant pathogens.

Recent studies have also investigated the compound's potential in targeted drug delivery systems. By conjugating 1-benzyloxynaphthalene-4-boronic acid with nanoparticles or polymers, scientists have developed carriers that can selectively deliver therapeutic agents to specific tissues or cells. This approach minimizes systemic toxicity and enhances therapeutic outcomes, particularly in oncology. Preliminary results from in vivo studies are encouraging, with improved tumor targeting and reduced side effects observed in animal models.

Despite these advancements, challenges remain in the widespread application of 1-benzyloxynaphthalene-4-boronic acid. Issues such as solubility, stability in aqueous environments, and potential toxicity need to be addressed through further research. However, ongoing studies are focused on optimizing the compound's properties through structural modifications and formulation strategies. For example, the development of prodrugs and nanoformulations has shown promise in overcoming some of these limitations.

In conclusion, 1-benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from proteasome inhibition to targeted drug delivery, underscore its potential to address unmet medical needs. As research continues to uncover new uses and refine existing applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and diagnostics. Future studies should focus on addressing current limitations and exploring novel applications to fully realize its potential.

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Amadis Chemical Company Limited
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